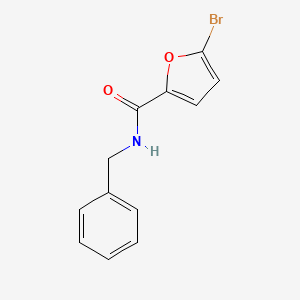

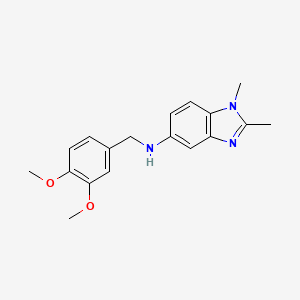

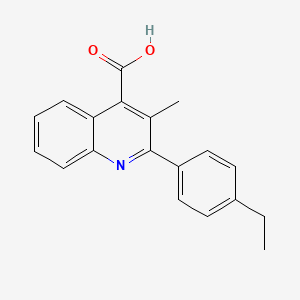

![molecular formula C16H17N3O2 B1332534 1-[2-(4-甲氧基-苯氧基)-乙基]-1H-苯并咪唑-2-胺 CAS No. 325822-94-4](/img/structure/B1332534.png)

1-[2-(4-甲氧基-苯氧基)-乙基]-1H-苯并咪唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine

The compound 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine is a derivative of benzoimidazole, which is a heterocyclic compound consisting of a fusion of benzene and imidazole. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity due to the presence of the benzoimidazole core, which is known to be a significant pharmacophore in medicinal chemistry.

Synthesis Analysis

While the specific synthesis of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine is not detailed in the provided papers, similar benzoimidazole derivatives have been synthesized through various methods. For instance, the synthesis of 2-(1H-benzoimidazol-2-yl)-phenol derivatives was achieved using 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine in the presence of manganese(III) acetate at room temperature . This suggests that the synthesis of the compound may also involve the use of aromatic aldehydes and diamines, possibly with a metal acetate catalyst.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is characterized by the presence of a benzoimidazole moiety, which can be further modified to introduce various substituents that affect the compound's properties. For example, the Schiff base (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]phenol was synthesized and its structure was examined crystallographically, revealing the presence of either the enol-imine or keto-amine forms related to hydrogen bonding . This indicates that the molecular structure of benzoimidazole derivatives can exhibit tautomerism, which may also be relevant for the compound under analysis.

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo a variety of chemical reactions. For instance, ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives were transformed into 1-(2-hydroxyphenyl)-2,4-imidazolidinedione derivatives by reaction with ammonia, primary amines, or hydrazine . This demonstrates the reactivity of the benzoxazole moiety, which is structurally similar to benzoimidazole, suggesting that the compound may also undergo reactions with nucleophiles such as ammonia or amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives can be influenced by substituents on the benzoimidazole ring. For example, the antioxidative activity of a synthesized 2-methyl-7-(2-(1H-(2-methyl-benzoimidazole)-1-yl)ethoxy)-4′-methoxy isoflavone was investigated, showing good capacity in scavenging free radicals . This indicates that the benzoimidazole derivatives can possess significant biological activities, which may also be expected for the compound under discussion. Additionally, the fluorescent properties of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives were investigated, suggesting that the compound may also exhibit fluorescence, which could be useful in various applications .

科学研究应用

抗菌性能

已经研究了1-[2-(4-甲氧基-苯氧基)-乙基]-1H-苯并咪唑-2-胺衍生物的抗菌性能。例如,合成1H-苯并咪唑-2-胺衍生物显示出显著的抗菌活性。这包括对具有治疗细菌和真菌感染潜力的化合物的研究 (Benvenuti et al., 1997),(Salahuddin et al., 2017),(El-Meguid, 2014)。

发光性能

已经研究了该化合物及其衍生物的发光性能,特别是在磷光材料和镧系络合物的背景下。这包括开发具有降低浓度猝灭效应的铱络合物及其在电致磷光器件中的潜在应用 (Zhang et al., 2013),以及探索发光镧系络合物在传感和成像中的潜在应用 (Yang et al., 2011)。

降压活性

有研究表明1-[2-(4-甲氧基-苯氧基)-乙基]-1H-苯并咪唑-2-胺衍生物具有潜在的降压活性。这些研究合成了新颖的化合物,并评估了它们在降低血压方面的有效性 (Sharma et al., 2010)。

抗氧化活性

衍生物的抗氧化性质也是研究重点,研究表明它们在清除自由基方面的有效性。这表明在衰老和慢性疾病等领域可能有应用 (Wang, 2009)。

属性

IUPAC Name |

1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-20-12-6-8-13(9-7-12)21-11-10-19-15-5-3-2-4-14(15)18-16(19)17/h2-9H,10-11H2,1H3,(H2,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTGVGMUAVYHSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354747 |

Source

|

| Record name | 1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644327 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine | |

CAS RN |

325822-94-4 |

Source

|

| Record name | 1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

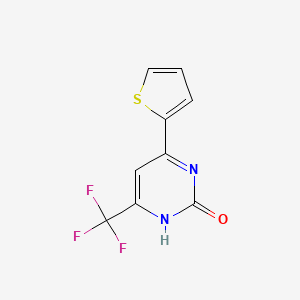

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)